molecular formula C9H7ClO2 B2430126 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 1260012-31-4

6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B2430126
CAS No.: 1260012-31-4
M. Wt: 182.6
InChI Key: YVXYZYKHRJQSPT-UHFFFAOYSA-N
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Description

6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of a chlorine atom and a hydroxyl group on the indenone structure makes this compound particularly interesting for various chemical and biological applications.

Properties

IUPAC Name

6-chloro-5-hydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-7-4-6-5(3-9(7)12)1-2-8(6)11/h3-4,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXYZYKHRJQSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260012-31-4
Record name 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out at a low temperature of around 5°C, followed by a gradual increase in temperature to 60°C. The product is then treated with concentrated sulfuric acid to yield 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-chloro-5-oxo-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted indenones depending on the nucleophile used.

Scientific Research Applications

6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2,3-dihydro-1H-inden-1-one
  • 6-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one
  • 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Uniqueness

6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a chlorine atom and a hydroxyl group on the indenone structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one is a unique compound within the indenone class, characterized by a bicyclic structure that includes a benzene ring fused to a cyclopentanone. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

The molecular formula of 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one is C_9H_7ClO_2. Its structural features include:

  • A hydroxyl group (-OH) that can participate in various chemical reactions.
  • A chlorine atom that influences its reactivity and biological interactions.

The precise mechanism of action of 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one remains largely unexplored. However, it is hypothesized to interact with various biochemical pathways due to its structural characteristics. The compound's activity may involve:

  • Oxidation : The hydroxyl group can be oxidized to form a ketone.
  • Reduction : Potential reduction reactions could modify the chlorine atom or convert the ketone group into an alcohol.

These reactions can lead to the formation of various derivatives with distinct biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one derivatives. For instance, compounds derived from this structure were tested against multiple cancer cell lines, revealing significant growth inhibition:

  • Leukemia : 61.47% inhibition.
  • Non-small cell lung cancer : 79.31% inhibition.
  • Breast cancer : 62.82% inhibition .

These findings suggest that modifications to the base structure can enhance anticancer activity, making it a promising candidate for further drug development.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that certain derivatives exhibit notable activity against various bacterial strains, although detailed mechanisms and specific targets remain to be elucidated.

Synthesis and Testing

A study focused on synthesizing several derivatives of 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one, evaluating their biological activities through in vitro testing. The derivatives were characterized using spectroscopic methods (IR, NMR) and their anticancer activities were screened at the National Cancer Institute (NCI) .

Comparative Analysis

A comparative analysis was conducted between 6-chloro-5-hydroxy derivatives and other similar compounds such as:

CompoundStructureAnticancer Activity
6-Chloro-5-hydroxyStructureHigh
6-Bromo derivativeStructureModerate
5-Chloro derivativeStructureLow

This table illustrates the varying levels of activity associated with different halogen substitutions on the indenone structure.

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